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molecular formula C18H22F3NO4 B8355607 4-(2-Trifluoromethoxy-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(2-Trifluoromethoxy-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8355607
M. Wt: 373.4 g/mol
InChI Key: MTTQFCSGXFQESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181266B2

Procedure details

To a mixture of 2-trifluoromethoxy-phenyl-boronic acid (0.307 g, 2.24 mmol, 1.5 eq.), ligand TFP (0.069 g, 0.298 mmol, 0.2 eq.), Pd2(dba)3 (0.154 g, 0.149 mmol, 0.1 eq.), copper (I) thiophene-2-carboxylate (0.426 g, 2.24 mmol, 1.5 eq.) was added a solution of p-tolylsulfanylcarbonyl-piperidine-1-carboxylic acid tert-butyl ester (0.479 g, 1.49 mmol, 1 eq.) in 15 mL of DME while purging with N2 at room temperature. After 18 h stirring at room temperature, the reaction mixture was diluted with ethyl acetate and filtered through celite. The filtrate was concentrated to give an oil. This oil was purified by silica gel column chromatography (10% ethyl acetate/heptane) to give the title compound as a white solid (0.5 g, 86%). Exact mass calculated for C18H23F3N1O4 374.2. MS (ESI) m/z 274.3 [(M-100)H]+.
Quantity
0.307 g
Type
reactant
Reaction Step One
Quantity
0.154 g
Type
catalyst
Reaction Step One
Quantity
0.426 g
Type
catalyst
Reaction Step One
Name
p-tolylsulfanylcarbonyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.479 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1B(O)O.[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][CH:25]([C:28](SC2C=CC=CC=2C)=[O:29])[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:17])[CH3:16]>COCCOC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].S1C=CC=C1C([O-])=O.[Cu+]>[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][CH:25]([C:28](=[O:29])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[O:3][C:2]([F:14])([F:13])[F:1])[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:17])[CH3:16] |f:3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
0.307 g
Type
reactant
Smiles
FC(OC1=C(C=CC=C1)B(O)O)(F)F
Name
Quantity
0.154 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.426 g
Type
catalyst
Smiles
S1C(=CC=C1)C(=O)[O-].[Cu+]
Step Two
Name
p-tolylsulfanylcarbonyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.479 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)SC1=C(C=CC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 18 h stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while purging with N2 at room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
This oil was purified by silica gel column chromatography (10% ethyl acetate/heptane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C1=C(C=CC=C1)OC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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